REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[Al+3].[Cl-].[Cl-].C([O:13][C:14]([C:16]1[O:17][C:18]2[CH:24]=[CH:23][C:22]([Br:25])=[CH:21][C:19]=2[CH:20]=1)=O)C.[NH4+]>O1CCCC1>[Br:25][C:22]1[CH:23]=[CH:24][C:18]2[O:17][C:16]([CH2:14][OH:13])=[CH:20][C:19]=2[CH:21]=1 |f:0.1.2.3.4.5,6.7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1OC2=C(C1)C=C(C=C2)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
706 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
2.98 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 0° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
described in Production Example 56-1-1 at 0° C.
|
Type
|
FILTRATION
|
Details
|
by filtering through Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C=C(O2)CO)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 780 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |